molecular formula C24H31N5O B2841427 2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine CAS No. 2415468-72-1

2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine

Cat. No.: B2841427
CAS No.: 2415468-72-1
M. Wt: 405.546
InChI Key: KDXQSPIMWYXITI-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine is a structurally complex molecule featuring a pyrimidine core substituted at the 4-position with a piperidinyl group. This piperidine moiety is further functionalized via a but-2-yn-1-yl linker to a 4-phenylpiperazine group. The compound’s design integrates multiple pharmacophoric elements:

  • Piperidine-piperazine linkage: The rigid alkyne spacer (but-2-yn-1-yl) connects two nitrogen-containing heterocycles, likely enhancing conformational restraint and receptor-binding specificity.

This molecule’s architecture reflects strategies to optimize bioavailability, target affinity, and selectivity through systematic substitutions and linker modifications .

Properties

IUPAC Name

2-methyl-4-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O/c1-21-25-12-9-24(26-21)29-14-10-23(11-15-29)30-20-6-5-13-27-16-18-28(19-17-27)22-7-3-2-4-8-22/h2-4,7-9,12,23H,10-11,13-20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXQSPIMWYXITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(CC2)OCC#CCN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.

    Substitution with Piperidine: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is attached through a coupling reaction, such as a Sonogashira coupling, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and phenylpiperazine moieties, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the alkyne group using hydrogenation catalysts like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine core, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids depending on the site of oxidation.

    Reduction: Conversion of alkynes to alkanes.

    Substitution: Introduction of various alkyl or aryl groups at the pyrimidine core.

Scientific Research Applications

Neuropharmacology

The compound has shown promise as a potential therapeutic agent for various neurological disorders, including depression and anxiety. Its structural similarity to known psychoactive compounds allows it to interact with neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Study: Antidepressant Activity

Research indicates that derivatives of this compound exhibit significant antidepressant-like effects in animal models. In one study, the compound was evaluated for its ability to modulate serotonin levels, leading to improved mood-related behaviors in rodents .

Antipsychotic Properties

Due to the presence of the phenylpiperazine group, the compound may also possess antipsychotic properties. Similar compounds have been effective in treating schizophrenia by antagonizing dopamine receptors.

Case Study: Dopamine Receptor Interaction

A study explored the binding affinity of related compounds at dopamine D2 receptors, suggesting that modifications to the piperazine structure could enhance efficacy against psychotic symptoms .

Antimicrobial Activity

Preliminary studies have indicated that this compound may have antimicrobial properties. The introduction of various substituents on the piperidine ring has been linked to increased antibacterial activity against specific strains of bacteria.

Case Study: Synthesis and Testing

A series of derivatives were synthesized and tested for their antibacterial activity, revealing that certain modifications significantly enhanced their effectiveness against Gram-positive bacteria .

Cancer Research

Emerging research suggests that compounds similar to 2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine may inhibit tumor growth by interfering with cancer cell signaling pathways.

Case Study: Inhibition of Tumor Growth

In vitro studies demonstrated that specific derivatives could inhibit growth in various cancer cell lines, indicating potential as anti-cancer agents .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine involves its interaction with neurotransmitter receptors, particularly those in the serotonin and dopamine systems. The phenylpiperazine moiety is known to bind to these receptors, potentially altering their activity and leading to changes in neurotransmitter levels and signaling pathways.

Comparison with Similar Compounds

Key Observations:

Linker Rigidity : The target compound’s alkyne linker (but-2-yn-1-yl) introduces rigidity compared to flexible methylene or propyl chains in analogues like P–1 or Compound 2. This may enhance binding entropy by reducing conformational freedom .

Piperazine Substitutions : The 4-phenylpiperazine group distinguishes the target from compounds with methylpiperazine () or methanesulfonyl-piperazine (). Phenyl groups are associated with improved CNS penetration, whereas sulfonyl groups enhance solubility .

Core Heterocycle: Pyrimidine-dione derivatives () exhibit anti-mycobacterial activity, suggesting the pyrimidine core’s versatility. Thienopyrimidines () often target kinases, highlighting core-dependent pharmacological divergence.

Pharmacological Implications

  • Anti-Mycobacterial Potential: The pyrimidine-dione analogue () demonstrates activity against Mycobacterium tuberculosis, suggesting the target compound’s piperidine-piperazine-pyrimidine scaffold could be repurposed for infectious diseases.
  • CNS Activity : Piperazine and piperidine moieties are prevalent in antipsychotics (e.g., aripiprazole). The target’s phenylpiperazine group may confer dopamine or serotonin receptor modulation, akin to arylpiperazines in .
  • Kinase Inhibition: Thienopyrimidine derivatives () inhibit kinases via sulfonyl-piperazine interactions. The target compound lacks this group, implying divergent targets.

Biological Activity

2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine, with the CAS number 2415468-72-1, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

The molecular formula of 2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine is C24H31N5OC_{24}H_{31}N_{5}O, with a molecular weight of 405.5 g/mol. The compound features a pyrimidine core substituted with piperidine and phenylpiperazine moieties, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC24H31N5O
Molecular Weight405.5 g/mol
CAS Number2415468-72-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system. It is hypothesized to act as an acetylcholinesterase inhibitor , which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease by increasing acetylcholine levels in the synaptic cleft. Additionally, the presence of the piperazine moiety may contribute to its affinity for serotonin and dopamine receptors, suggesting potential applications in psychiatric disorders.

Neuroprotective Effects

Research indicates that compounds similar to 2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine exhibit neuroprotective effects. A study demonstrated that derivatives with similar structures showed significant inhibition of neuronal apoptosis in vitro, suggesting a potential role in neuroprotection .

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. For instance, derivatives containing pyrimidine and piperidine have been shown to exhibit cytotoxic effects against various cancer cell lines. One study reported that compounds with similar scaffolds induced apoptosis in breast cancer cells through the activation of caspase pathways .

Antidepressant Properties

The structural similarity to known antidepressants suggests that this compound may also possess antidepressant-like effects. Animal studies have indicated that such compounds can modulate serotonergic and dopaminergic systems, leading to behavioral improvements in models of depression.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Neuroprotective Study : A study evaluated a series of piperidine derivatives for their neuroprotective properties against oxidative stress-induced cell death. Results indicated that compounds with similar structures significantly reduced cell death rates by modulating oxidative stress markers .
  • Anticancer Evaluation : In vitro assays assessed the cytotoxicity of related pyrimidine derivatives against various cancer cell lines, revealing that certain modifications led to enhanced activity against prostate and breast cancer cells .
  • Behavioral Studies : Research involving animal models demonstrated that piperazine-containing compounds improved depressive behaviors, suggesting potential for development as antidepressants.

Q & A

Q. What are the key synthetic steps and reagents for preparing this compound?

The synthesis typically involves multi-step reactions:

  • Coupling reactions : Use of piperazine and pyrimidine derivatives as core building blocks.
  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) for reaction media .
  • Reduction steps : Stannous chloride (SnCl₂) for nitro-group reductions.
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress .
  • Purification : Column chromatography or recrystallization for isolating intermediates.

Q. Which spectroscopic methods are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and connectivity.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • X-ray crystallography : Resolves 3D conformation (e.g., crystal parameters: orthorhombic system, Pccn space group, a = 21.3085 Å, b = 18.6249 Å) .

Q. How should researchers handle safety concerns during synthesis?

  • Hazardous intermediates : Use fume hoods for volatile solvents (e.g., DCM) and wear PPE (gloves, goggles).
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent degradation .
  • Emergency protocols : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Q. What biological targets are associated with this compound?

  • Neurological targets : Dopamine/serotonin receptors due to the phenylpiperazine moiety .
  • Enzyme inhibition : Kinases or cytochrome P450 isoforms, assessed via in vitro enzymatic assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Parameter tuning : Adjust temperature (e.g., 60–80°C for coupling steps) and solvent polarity (e.g., DMF for polar intermediates).
  • Catalyst screening : Palladium catalysts for cross-coupling reactions .
  • Real-time monitoring : Use FTIR or HPLC to detect side products early .

Q. What computational strategies aid in rational design and SAR studies?

  • Quantum chemical calculations : Predict electronic properties (e.g., HOMO/LUMO) and binding affinities using DFT .
  • Molecular docking : Simulate interactions with targets like 5-HT₁A receptors to prioritize substituents .
  • Machine learning : Train models on existing bioactivity data to guide structural modifications .

Q. How do conflicting biological activity data arise, and how can they be resolved?

  • Source of contradictions : Variability in assay conditions (e.g., cell lines, pH) or off-target effects.
  • Resolution strategies :
  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
  • Selectivity profiling : Use panels of related receptors/enzymes to identify specificity .

Q. What strategies enhance pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Lipophilicity modulation : Introduce fluorine atoms (logP reduction) or polar groups (e.g., morpholine) .
  • Prodrug design : Esterification of hydroxyl groups to improve membrane permeability .
  • Salt formation : Dihydrochloride salts for enhanced aqueous solubility .

Q. How can structural analogs be designed to explore SAR?

  • Core modifications : Replace pyrimidine with triazine or quinazoline to assess scaffold flexibility.
  • Substituent variation : Test methoxy vs. ethoxy groups at the 4-position for steric/electronic effects .
  • Linker optimization : Compare but-2-yn-1-yl vs. propyl linkers for conformational stability .

Methodological Considerations

Q. What experimental validation is required to confirm target engagement?

  • Biochemical assays : Radioligand binding (e.g., ³H-labeled ligands for receptor affinity).
  • Cellular assays : cAMP accumulation or calcium flux assays for functional activity .
  • In vivo models : Rodent behavioral studies (e.g., forced swim test for antidepressant activity) .

Q. How can industrial-scale synthesis be adapted from lab protocols?

  • Continuous flow systems : Improve heat/mass transfer for exothermic reactions .
  • Automation : Robotic platforms for high-throughput screening of reaction conditions .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for sustainability .

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